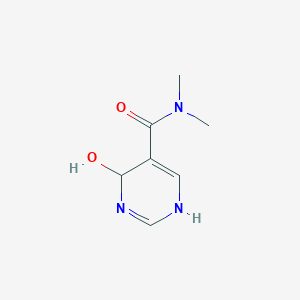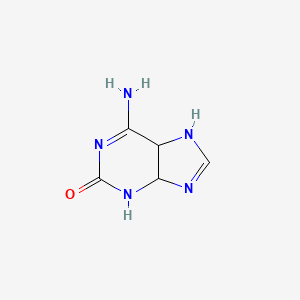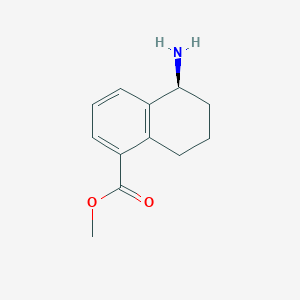
5-Methyl-2-piperazinone HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-piperazinone hydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-piperazinone hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of ethyl trifluoroacetate with ethylenediamine in an ether solvent to generate 2-trifluoroacetylamido ethylamine. This intermediate undergoes a condensation reaction with halogenated ethyl acetate in the presence of an acid-binding agent at 45-65°C, followed by heating to 90-110°C to form N-trifluoroacetyl piperazinone. The final step involves reacting N-trifluoroacetyl piperazinone with hydrazine hydrate and hydrochloric acid to obtain 5-Methyl-2-piperazinone hydrochloride .
Industrial Production Methods
Industrial production methods for 5-Methyl-2-piperazinone hydrochloride often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction temperatures and the use of efficient purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazinones, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
5-Methyl-2-piperazinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites. Additionally, it may block acetylcholine at the myoneural junction, contributing to its neuromuscular effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with similar structural features but different biological activities.
2-Piperazinone: Another derivative with distinct chemical properties and applications.
N-Methylpiperazine: A related compound with variations in its chemical structure and reactivity
Uniqueness
5-Methyl-2-piperazinone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H11ClN2O |
|---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
5-methylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H |
InChI Key |
DIZRUANCFYJHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13113230.png)








![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)




